molecular formula C15H18ClNO4S2 B2782159 3-chloro-4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1797352-53-4

3-chloro-4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2782159
CAS No.: 1797352-53-4
M. Wt: 375.88
InChI Key: VLKTUAHCEWJMDA-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-4-methoxy-substituted aromatic core and a structurally complex N-substituent. The N-substituent comprises a 2-methoxyethyl chain linked to a 5-methylthiophen-2-yl group, introducing both steric bulk and electronic diversity. This compound shares structural motifs with several pharmacologically relevant sulfonamides, including antimicrobial, antitumor, and enzyme-inhibiting agents . Its design leverages heterocyclic and alkoxy substituents to modulate solubility, target affinity, and metabolic stability.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-10-4-7-15(22-10)14(21-3)9-17-23(18,19)11-5-6-13(20-2)12(16)8-11/h4-8,14,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKTUAHCEWJMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its unique structure, featuring a chloro and methoxy group along with a thiophene moiety, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C15H18ClNO4S
  • Molecular Weight : 375.88 g/mol
  • CAS Number : 1797352-53-4

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer.
  • Anticancer Properties : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeEffect/ObservationReference
AntibacterialInhibitory activity against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits dihydropteroate synthase
Receptor InteractionPotential modulation of inflammatory pathways

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives exhibit significant antibacterial properties against various strains of bacteria, including those resistant to conventional antibiotics. The compound's mechanism involves competitive inhibition of the enzyme responsible for folate synthesis, crucial for bacterial growth and replication.
  • Anticancer Studies : Research has shown that similar compounds can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves triggering apoptosis via the intrinsic pathway, characterized by mitochondrial membrane permeabilization and activation of caspases.
  • Inflammation Modulation : Investigations into the anti-inflammatory effects of this class of compounds indicate potential benefits in conditions like rheumatoid arthritis and inflammatory bowel disease. The compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous benzenesulfonamide derivatives reported in recent literature. Key structural, synthetic, and physicochemical distinctions are highlighted.

Substituent Diversity and Electronic Effects
Compound Name Key Substituents Melting Point (°C) Notable Features Reference
3-Chloro-4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide 5-Methylthiophen-2-yl, 2-methoxyethyl N/A Combines thiophene’s π-electron density with methoxy’s H-bonding potential N/A
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide 3-Furylmethyl, 2-thienylmethyl N/A Dual heteroaromatic substituents; enhanced π-π interactions
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazolyl)] 6-Chlorobenzo[1,3]dioxole, thioxoimidazoline 177–180 Thioether linker; redox-active thione moiety
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Benzamide, ethyl-sulfamoylphenyl N/A Flexible ethyl linker; amide group enhances metabolic stability

Key Observations :

  • Thiophene vs.
  • Methoxyethyl vs. Thioether : Unlike the thioether in , the methoxyethyl group avoids sulfur oxidation pathways, reducing metabolic instability .
  • N-Substituent Rigidity : The branched 2-methoxyethyl-thiophene substituent imposes conformational restrictions compared to the flexible ethyl linker in , which may influence target selectivity .
Pharmacological Implications
  • Antimicrobial Activity : Thiophene-containing sulfonamides (e.g., ) often exhibit enhanced Gram-negative activity due to improved penetration through hydrophobic bacterial membranes.
  • Enzyme Inhibition : The methoxy group in the target compound may mimic tyrosine or serine residues in enzyme active sites, similar to compounds in .
  • Metabolic Stability : The absence of redox-sensitive groups (e.g., thione in ) suggests reduced susceptibility to hepatic degradation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-chloro-4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A typical route includes:

Sulfonylation : Reacting 4-methoxy-3-chlorobenzenesulfonyl chloride with an ethylamine intermediate (e.g., 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine) in the presence of a base like triethylamine to form the sulfonamide bond .

Intermediate Preparation : The ethylamine intermediate may be synthesized via nucleophilic substitution or reductive amination using 5-methylthiophene-2-carboxaldehyde and methoxyethyl precursors .

  • Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) to minimize by-products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, sulfonamide linkage, and thiophene ring integration. For example, the methoxy protons typically appear as singlets at δ 3.2–3.8 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected ~440–450 Da) .
  • X-ray Crystallography : For absolute configuration determination. Programs like SHELXL (via WinGX suite) are used for refinement .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC values against Gram+/Gram– bacteria) or anticancer activity via MTT assays (IC₅₀ against cancer cell lines like MCF-7 or HepG2) .
  • Enzyme Inhibition : Screen against targets like carbonic anhydrase or cyclooxygenase-2 using kinetic assays. For example, measure IC₅₀ via UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can low yields in the sulfonamide coupling step be systematically addressed?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to evaluate variables:
  • Base Selection : Compare triethylamine, DMAP, or pyridine for acid scavenging .
  • Solvent Polarity : Test aprotic solvents (e.g., THF vs. DMF) to stabilize intermediates .
  • By-product Analysis : Employ LC-MS to identify side products (e.g., sulfonate esters) and adjust stoichiometry or reaction time .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Data Normalization : Control for assay conditions (e.g., cell passage number, serum concentration) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., variations in thiophene substituents) to identify critical functional groups. For example, replacing 5-methylthiophene with furan may alter potency .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or EGFR. Focus on hydrogen bonds between the sulfonamide group and active-site residues .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
  • Pharmacophore Mapping : Identify essential features (e.g., methoxy group for lipophilicity) using software like PharmaGist .

Q. How can reaction scalability be improved without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reduce side reactions .
  • Purification Strategies : Use preparative HPLC with C18 columns (gradient: 70% MeCN/H₂O) or recrystallization from ethanol/water mixtures .

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